

# Physical and chemical properties of Methyl D-galacturonate.

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## Compound of Interest

Compound Name: Methyl D-galacturonate

Cat. No.: B095745

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## An In-depth Technical Guide to Methyl D-galacturonate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl D-galacturonate** is the methyl ester of D-galacturonic acid, a key building block of pectin, a major component of the primary cell walls of terrestrial plants.[1] As a derivative of this abundant natural polysaccharide, **Methyl D-galacturonate** holds significant interest for researchers in glycobiology, plant science, and drug development. Its structure and reactivity are central to understanding the enzymatic and chemical modifications of pectin, which in turn influence cell wall mechanics, cell adhesion, and plant defense signaling.[2][3] In the context of drug development, uronic acid derivatives are explored for their potential therapeutic properties. This guide provides a comprehensive overview of the physical and chemical properties of **Methyl D-galacturonate**, detailed experimental protocols, and insights into its biological relevance.

### Core Physical and Chemical Properties

A clear distinction must be made between **Methyl D-galacturonate** (the methyl ester of D-galacturonic acid) and Methyl  $\alpha$ -D-galactopyranoside (the methyl glycoside of galactose). This guide focuses exclusively on the former. While extensive experimental data for the simple

methyl ester is not readily available in consolidated sources, this section compiles known and inferred properties based on related compounds and spectroscopic studies.

## General and Computed Properties

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>7</sub>	[4]
Molecular Weight	208.17 g/mol	[4]
CAS Number	16048-08-1	[4]
IUPAC Name	methyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate	
XLogP3	-2.2	[4]
Hydrogen Bond Donor Count	4	[4]
Hydrogen Bond Acceptor Count	7	[4]
Rotatable Bond Count	6	
Topological Polar Surface Area	124 Å <sup>2</sup>	[4]

## Experimental Physical Properties

Precise experimental values for the melting point and specific optical rotation of pure **Methyl D-galacturonate** are not consistently reported in the literature. However, data for the related compound, methyl α-D-galactopyranoside monohydrate, which is sometimes confused with the uronate, shows a melting point of 106-110 °C and a specific rotation ([α]<sub>20/D</sub>) of +173 to +183° (c=1 in H<sub>2</sub>O).[5] It is crucial for researchers to characterize their specific sample of **Methyl D-galacturonate** to determine these properties accurately.

Solubility:

Based on the solubility of related poly- and oligo-galacturonates, **Methyl D-galacturonate** is expected to be soluble in water.[6][7] Its solubility in organic solvents like ethanol and DMSO is

less well-documented for the monomeric ester but is a critical parameter for its use in various experimental settings.

## Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the identification and structural elucidation of **Methyl D-galacturonate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule. While a complete, assigned spectrum for the simple methyl ester is not readily available, data from related methylated galacturonan structures can provide expected chemical shift ranges.

Expected  $^{13}\text{C}$  NMR Chemical Shifts:

Carbon Atom	Expected Chemical Shift (ppm)	Notes
C-1 (Anomeric)	~100	The chemical shift is sensitive to the anomeric configuration ( $\alpha$ or $\beta$ ).
C-2, C-3, C-4, C-5	68 - 78	Ring carbons with hydroxyl groups.
C-6 (Ester Carbonyl)	~171-175	Characteristic of the ester carbonyl group.
-OCH <sub>3</sub> (Ester Methyl)	~53	The methyl group of the ester.

Expected  $^1\text{H}$  NMR Chemical Shifts:

Proton	Expected Chemical Shift (ppm)	Notes
H-1 (Anomeric)	~4.5 - 5.5	The chemical shift and coupling constant (J-value) are indicative of the anomeric configuration.
Ring Protons (H-2 to H-5)	~3.5 - 4.5	Complex, overlapping signals.
-OCH <sub>3</sub> (Ester Methyl)	~3.7	A singlet peak.

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in **Methyl D-galacturonate**.

Characteristic IR Absorption Bands:

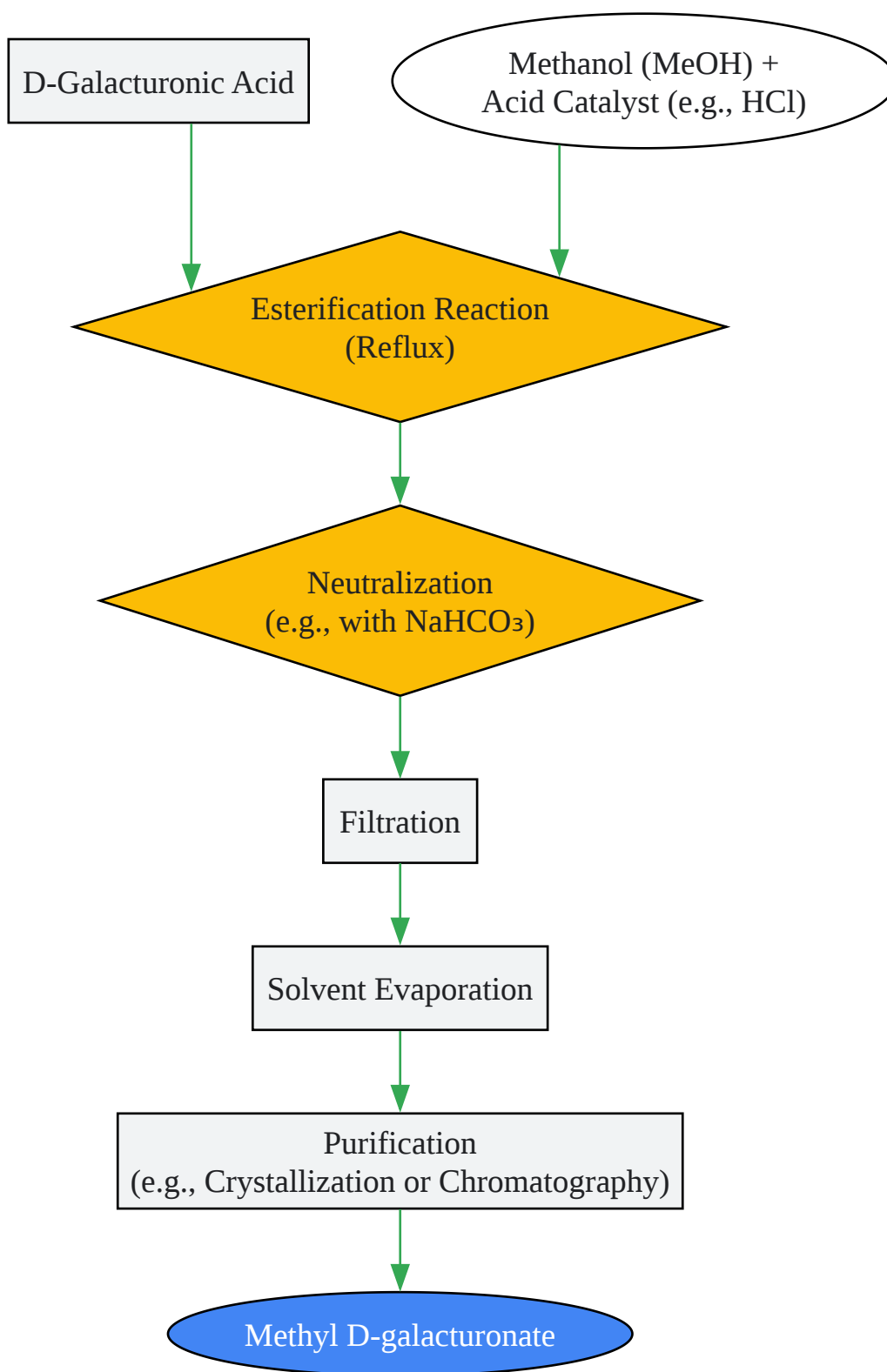
Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3600 - 3200 (broad)	O-H stretch	Hydroxyl groups
~2900	C-H stretch	Aliphatic C-H bonds
~1740	C=O stretch	Ester carbonyl
1450 - 1350	C-H bend	Methyl and methylene groups
1200 - 1000	C-O stretch	Alcohols and ester

## Experimental Protocols

### Synthesis of Methyl D-galacturonate

The synthesis of **Methyl D-galacturonate** is typically achieved through the esterification of D-galacturonic acid with methanol under acidic conditions.<sup>[8][9]</sup>

Workflow for the Synthesis of **Methyl D-galacturonate**:



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Caption: General workflow for the synthesis of **Methyl D-galacturonate**.

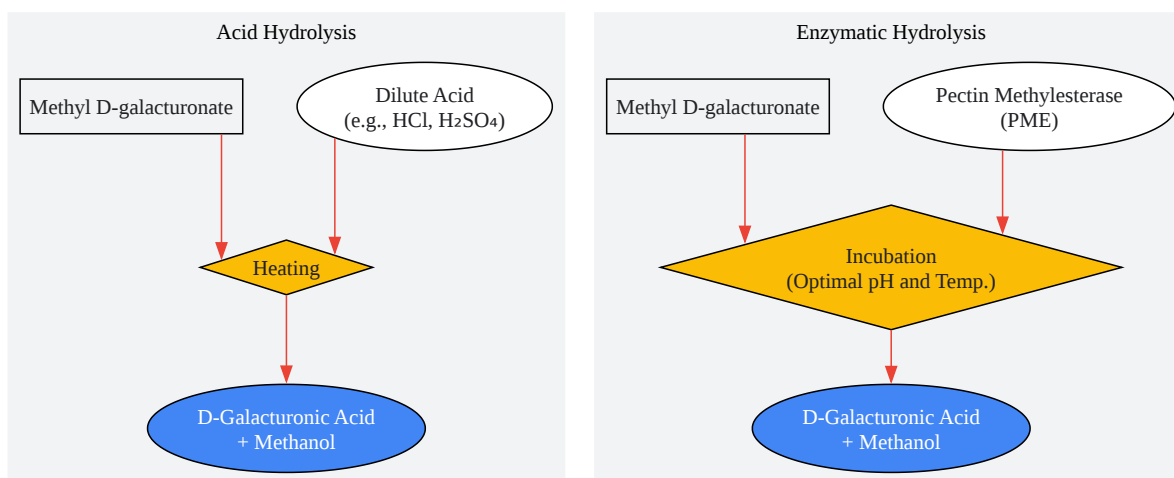
#### Detailed Methodology:

- **Dissolution:** Dissolve D-galacturonic acid in anhydrous methanol.
- **Acid Catalysis:** Add a catalytic amount of a strong acid, such as hydrogen chloride (HCl) or sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).<sup>[8]</sup>
- **Reaction:** Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Neutralization:** After the reaction is complete, cool the mixture and neutralize the acid with a weak base, such as sodium bicarbonate.
- **Workup:** Filter the mixture to remove any salts and evaporate the methanol under reduced pressure.
- **Purification:** The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel.

## Hydrolysis of Methyl D-galacturonate

The ester linkage in **Methyl D-galacturonate** can be cleaved through either acid- or enzyme-catalyzed hydrolysis to yield D-galacturonic acid and methanol.<sup>[10][11]</sup>

Workflow for the Hydrolysis of **Methyl D-galacturonate**:



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Caption: Workflows for acid and enzymatic hydrolysis of **Methyl D-galacturonate**.

Detailed Methodology (Enzymatic Hydrolysis):

- **Substrate Preparation:** Prepare a solution of **Methyl D-galacturonate** in a suitable buffer (e.g., sodium acetate buffer, pH 4.5).
- **Enzyme Addition:** Add pectin methylesterase (PME) to the solution. The enzyme-to-substrate ratio should be optimized for efficient hydrolysis.
- **Incubation:** Incubate the reaction mixture at the optimal temperature for the specific PME used (e.g., 37-50°C) with gentle agitation.<sup>[1]</sup>
- **Monitoring:** The progress of the reaction can be monitored by measuring the release of methanol or the change in pH.

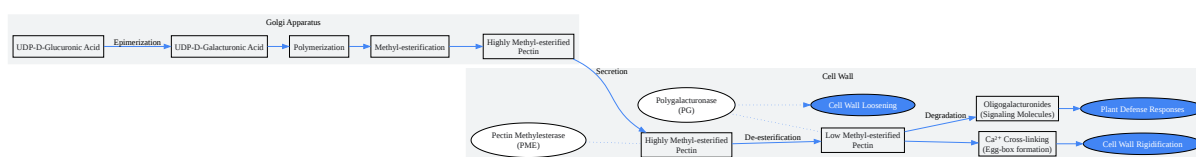
- **Enzyme Inactivation:** Once the hydrolysis is complete, the enzyme can be inactivated by heating the mixture (e.g., 100°C for 10 minutes).

## Biological Significance and Signaling

**Methyl D-galacturonate** is a key molecule in the context of plant cell wall biology. The degree and pattern of methyl-esterification of homogalacturonan, a polymer of galacturonic acid, are crucial for regulating cell wall properties and signaling.[3][12]

### Pectin Biosynthesis and Modification Pathway:

Pectin is synthesized in the Golgi apparatus in a highly methyl-esterified form.[13] The precursor for galacturonic acid is UDP-D-glucuronic acid, which is epimerized to UDP-D-galacturonic acid. After polymerization, the galacturonic acid residues are methyl-esterified. Once secreted into the cell wall, pectin methyl-esterases (PMEs) can remove the methyl groups, leading to a heterogeneous distribution of esterification. This de-esterification exposes negatively charged carboxyl groups that can interact with calcium ions, forming "egg-box" structures that rigidify the cell wall. The pattern of de-esterification also influences the accessibility of the pectin backbone to other enzymes, such as polygalacturonases, which are involved in cell wall loosening and degradation.[2]





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Caption: Simplified overview of pectin biosynthesis, modification, and signaling.

The fragments produced by the degradation of de-esterified pectin, known as oligogalacturonides, can act as signaling molecules (damage-associated molecular patterns or DAMPs) that trigger plant defense responses.[2] Therefore, the regulation of pectin methyl-esterification is a key aspect of the interplay between cell wall dynamics and plant immunity.

## Conclusion

**Methyl D-galacturonate** is a fundamentally important molecule in plant biology and a compound of growing interest in various fields of chemical and biological research. A thorough understanding of its physical and chemical properties, along with robust experimental protocols for its synthesis and modification, is crucial for advancing our knowledge of pectin chemistry and its biological roles. This guide provides a foundational resource for researchers, emphasizing the need for precise characterization of this and related compounds to ensure the accuracy and reproducibility of experimental outcomes.

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